
(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is not fully understood. However, it is thought to work by binding to specific targets in the body and inhibiting their activity. This can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone are varied and depend on the specific target it is interacting with. Some of the effects that have been observed include changes in enzyme activity, alterations in gene expression, and modulation of signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone in lab experiments is its versatility. The compound has been shown to have activity against a range of targets, making it useful for studying a variety of biological processes. However, one limitation is that the compound can be difficult to synthesize, which can limit its availability for research.
Direcciones Futuras
There are several areas of future research that could be explored with (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone. One area is in the development of new drugs for the treatment of diseases such as cancer and neurological disorders. Another area is in the study of the compound's mechanism of action, which could help to identify new targets for drug development. Finally, further research could be done to optimize the synthesis method for (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone, making it more widely available for research purposes.
Conclusion
In conclusion, (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone is a chemical compound that has shown promise for use in scientific research. Its potential applications include drug development and the study of biological processes. While the compound has some limitations, there are several areas of future research that could be explored to further our understanding of its properties and potential uses.
Métodos De Síntesis
The synthesis of (7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone involves several steps. The first step is the preparation of 7-fluoro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid, which is then converted to the corresponding acid chloride. This is then reacted with thiolane-2-thiol to produce the desired compound.
Aplicaciones Científicas De Investigación
(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of various diseases. The compound has been shown to have activity against a range of targets, including enzymes and receptors.
Propiedades
IUPAC Name |
(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-(thiolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNOS/c1-10-13-9-12(16)5-4-11(13)6-7-17(10)15(18)14-3-2-8-19-14/h4-5,9-10,14H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKXYMMYPFVXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3CCCS3)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)
![(5-Chloropyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7630037.png)
![2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole](/img/structure/B7630039.png)
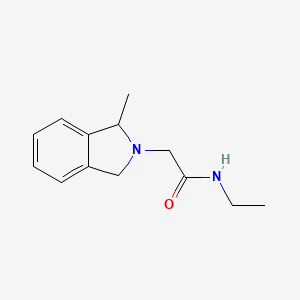

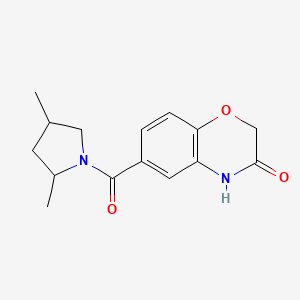
![(2,2-Dimethylazetidin-1-yl)-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7630076.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-(ethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7630084.png)
![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
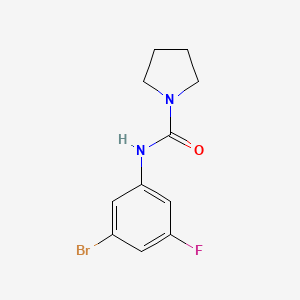
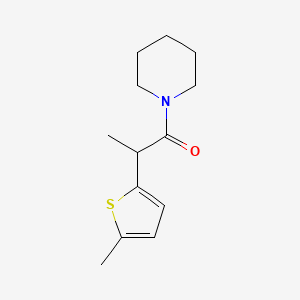
![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)
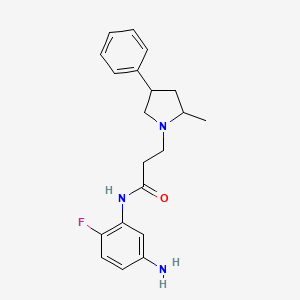
![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)